molecular formula C23H23Cl2NO3 B2973987 1,1-Bis(4-chlorophenyl)-2-[(3,4-dimethoxybenzyl)amino]-1-ethanol CAS No. 321432-89-7

1,1-Bis(4-chlorophenyl)-2-[(3,4-dimethoxybenzyl)amino]-1-ethanol

Cat. No.: B2973987
CAS No.: 321432-89-7
M. Wt: 432.34
InChI Key: QKSGRSQVRBFFEB-UHFFFAOYSA-N
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Description

1,1-Bis(4-chlorophenyl)-2-[(3,4-dimethoxybenzyl)amino]-1-ethanol is a halogenated ethanolamine derivative characterized by a central ethanol backbone substituted with two 4-chlorophenyl groups at the 1-position and a 3,4-dimethoxybenzylamino moiety at the 2-position.

Properties

IUPAC Name

1,1-bis(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23Cl2NO3/c1-28-21-12-3-16(13-22(21)29-2)14-26-15-23(27,17-4-8-19(24)9-5-17)18-6-10-20(25)11-7-18/h3-13,26-27H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSGRSQVRBFFEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,1-Bis(4-chlorophenyl)-2-[(3,4-dimethoxybenzyl)amino]-1-ethanol, also known as CAS number 321432-89-7, is a complex organic compound notable for its unique molecular structure and potential biological activities. This compound features two 4-chlorophenyl groups and a 3,4-dimethoxybenzyl amino group attached to a central ethanol moiety. Its molecular formula is C23H23Cl2NO3C_{23}H_{23}Cl_2NO_3 with a molecular weight of 432.34 g/mol .

Biological Activity

The biological activity of this compound is primarily investigated in the context of its pharmacological properties. Preliminary studies suggest that it may exhibit various biological effects due to its structural characteristics.

Potential Mechanisms of Action:

  • Antiviral Activity: Similar compounds have demonstrated efficacy against viral infections, particularly adenoviruses. For instance, derivatives of chlorophenyl compounds have been shown to inhibit HAdV replication by targeting viral DNA replication processes .
  • Anticancer Properties: The presence of chlorinated phenyl groups may enhance the compound's ability to interact with cellular targets involved in cancer progression. Research indicates that structurally related compounds can modulate pathways associated with tumor growth and metastasis.

Table 1: Comparison of Biological Activities with Related Compounds

Compound NameBiological ActivityMechanism of Action
1,1-Bis(4-chlorophenyl)-2-[(3,4-dimethoxybenzyl)amino]-1-ethanolPotential antiviral and anticancer activityInhibition of DNA replication and modulation of tumor pathways
N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamidePotent HAdV inhibitorTargets viral DNA replication
NiclosamideBroad-spectrum antiviralDisrupts cellular energy metabolism and viral life cycle

Research Findings

Several studies have explored the pharmacodynamics and pharmacokinetics of similar compounds. For example, the structural analysis reveals that modifications in the chlorophenyl and dimethoxybenzyl groups can significantly influence biological activity. The following findings are noteworthy:

  • Selectivity Index: Compounds similar to 1,1-Bis(4-chlorophenyl)-2-[(3,4-dimethoxybenzyl)amino]-1-ethanol have demonstrated high selectivity indexes against various viruses, indicating a favorable therapeutic window .
  • Cytotoxicity Studies: Initial cytotoxicity assessments show that while some derivatives exhibit low cytotoxicity at therapeutic doses, further studies are necessary to evaluate the safety profile comprehensively.

Case Studies:

  • A study evaluated the antiviral effects of chlorophenyl derivatives against human adenoviruses (HAdV). The compounds exhibited significant antiviral activity with IC50 values in the low micromolar range .
  • Another investigation into structural analogs highlighted their potential as anticancer agents by demonstrating inhibition of cell proliferation in various cancer cell lines.

Comparison with Similar Compounds

Bioactivity and Binding Affinity

  • Target Compound: The 3,4-dimethoxybenzylamino group may mimic pharmacophores seen in acetylcholinesterase (AChE) inhibitors, such as donepezil derivatives .
  • Dicofol : Exhibits pesticidal activity via disruption of insect neuronal sodium channels, a mechanism distinct from the hypothesized neuroactive role of the target compound .

Physicochemical Properties

  • Lipophilicity: The target compound’s ClogP (estimated) is higher than 1,1-bis(4-chlorophenyl)ethanol (ClogP ~4.5 vs. ~3.8) due to the dimethoxybenzyl group, favoring membrane permeability but possibly reducing aqueous solubility .
  • Thermal Stability : Bis(4-chlorophenyl) derivatives generally exhibit high thermal stability (decomposition >200°C), making them suitable for material science applications .

Environmental and Toxicological Profiles

  • Environmental Persistence: Chlorophenyl-containing compounds like DDT and dicofol are notorious for bioaccumulation, but the target compound’s polar amino group may reduce environmental persistence compared to fully halogenated analogs .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

  • Methodological Answer : The synthesis typically involves sequential nucleophilic substitution and reductive amination steps. For example:
  • Step 1 : React 4-chlorobenzaldehyde derivatives with a secondary amine (e.g., 3,4-dimethoxybenzylamine) under reflux conditions in anhydrous ethanol, using potassium carbonate (K₂CO₃) as a base to facilitate deprotonation .
  • Step 2 : Purify intermediates via recrystallization (ethanol/water mixtures) to remove unreacted starting materials. Monitor reaction progress using TLC or HPLC .
  • Critical Parameters : Reaction time (6–12 hours), temperature (70–80°C), and stoichiometric ratios (amine:aldehyde ≈ 1.2:1) to minimize side products.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Spectroscopic Analysis : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the presence of aromatic protons (δ 6.8–7.4 ppm) and methoxy groups (δ ~3.8 ppm). IR spectroscopy can validate the C-N stretch (~1250 cm1^{-1}) .
  • Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%).
  • Elemental Analysis : Verify empirical formula (e.g., C23_{23}H22_{22}Cl2_2NO3_3) with ≤0.3% deviation .

Q. What standard protocols exist for evaluating its stability under laboratory conditions?

  • Methodological Answer :
  • Accelerated Degradation Studies : Expose the compound to heat (40–60°C), UV light, and varying pH (2–12) over 4–8 weeks. Monitor decomposition via HPLC and quantify degradation products (e.g., hydrolysis of the ethanolic hydroxyl group) .
  • Storage Recommendations : Store in amber vials at –20°C under inert gas (N2_2) to prevent oxidation.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

  • Methodological Answer :
  • Systematic Modifications : Synthesize analogs with variations in:
  • Chlorophenyl groups : Replace 4-Cl with electron-withdrawing (e.g., -NO2_2) or donating (-OCH3_3) substituents.
  • Dimethoxybenzylamine : Test methyl-to-ethyl substitutions or removal of methoxy groups.
  • Biological Assays : Screen analogs against target receptors (e.g., antimicrobial or enzyme inhibition assays) to correlate structural changes with activity. Use molecular docking to predict binding affinities .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Cross-Validation : Replicate assays using standardized protocols (e.g., MIC values for antimicrobial activity) and multiple cell lines.
  • Structural Confirmation : Use X-ray crystallography (as in ) to verify the compound’s conformation and rule out polymorphic effects .
  • Meta-Analysis : Adjust for variables like solvent choice (DMSO vs. ethanol) or assay temperature, which may alter activity .

Q. How can researchers assess the environmental impact of this compound?

  • Methodological Answer :
  • Biodegradability : Conduct OECD 301 tests (e.g., closed bottle test) to measure microbial degradation over 28 days.
  • Ecotoxicology : Evaluate acute toxicity in Daphnia magna (LC50_{50}) and algal growth inhibition (EC50_{50}). Compare results to structurally related compounds (e.g., DDT metabolites in ) to predict bioaccumulation potential .

Data Contradiction Analysis

Q. Why might cytotoxicity data vary between in vitro and in vivo models?

  • Methodological Answer :
  • Metabolic Differences : In vitro models lack hepatic metabolism, which may detoxify or activate pro-drug forms. Use liver microsomal assays (S9 fraction) to simulate metabolic pathways.
  • Bioavailability Factors : In vivo absorption may be limited by poor solubility. Measure logP values to assess lipid permeability and optimize formulations (e.g., liposomal encapsulation) .

Key Recommendations for Future Research

  • Prioritize crystallographic studies to resolve stereochemical uncertainties (e.g., R/S configuration at the ethanolamine center) .
  • Explore dual-functional derivatives (e.g., prodrugs with ester linkages) to enhance bioavailability .
  • Collaborate with computational chemists to develop QSAR models predicting toxicity and activity across analogs.

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